![molecular formula C7H9N3O2 B2672890 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid CAS No. 1546503-33-6](/img/structure/B2672890.png)
4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine” is a type of heterocyclic system . The term “triazolopyridine” includes five types of heterocyclic systems with one subtype being [1,2,3]triazolo[1,5-a]pyridine . The synthesis and applications of the fully aromatic congeners have been reviewed in 2002 and 2010 . Their applications range from fluorescent materials to building blocks in supramolecular chemistry, which are known to form polynuclear complexes with different metal ions .
Synthesis Analysis
The synthesis of “4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine” involves an S N 2 reaction between 4-(tert-butyldimethylsilyl)hex-5-yn-1-yl 4-methylbenzenesulfonate and NaN3 in DMF at 80 °C . This provides an intermediate, which undergoes in situ intramolecular thermal Huisgen azide–alkyne cycloaddition reaction . This one-pot process yields “4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine” in 78% yield .Molecular Structure Analysis
The molecular structure of “4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine” is complex, involving a triazolopyridine core . This core is part of a larger heterocyclic system .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine” include an S N 2 reaction and a Huisgen azide–alkyne cycloaddition . The S N 2 reaction forms an intermediate, which then undergoes the cycloaddition .Wissenschaftliche Forschungsanwendungen
- Tetrahydro[1,2,3]triazolo[1,5-a]pyridines have been identified as modulators of σ-receptors. These receptors play essential roles in various physiological processes, including neurotransmission and cell signaling .
- BACE-1 is an enzyme involved in the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease. Some tetrahydrotriazolopyridines exhibit inhibitory effects on BACE-1, making them potential candidates for Alzheimer’s drug development .
- Researchers have explored the antiviral properties of these compounds. Tetrahydrotriazolopyridines have shown promise in treating herpes infections and viral hepatitis B .
- Certain representatives of this class exhibit antitumor activity. Although further studies are needed, their potential as anticancer agents is intriguing .
- The structural core of 4,5,6,7-tetrahydrotriazolopyridine has been utilized in the construction of bicyclic fused triazolium ionic liquids. These were designed for the chemoselective extraction of copper(II) ions and histidine-containing peptides .
- A dipolar cycloaddition reaction involving this compound enabled the synthesis and preclinical profiling of a P2X7 receptor antagonist. P2X7 receptors are implicated in inflammation and immune responses .
Modulation of σ-Receptors:
Inhibition of β-Secretase-1 (BACE-1):
Antiviral Activity:
Antitumor Properties:
Ionic Liquids for Copper Extraction:
P2X7 Antagonist Discovery:
Additionally, a rapid and facile method has been reported for the general synthesis of 3-aryl substituted 4,5,6,7-tetrahydrotriazolopyrazines under palladium–copper catalysis, expanding the scope of their applications .
Zukünftige Richtungen
The future directions for “4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine” could involve further exploration of its potential applications. For instance, it has been included as a side chain in novel potassium channel modulators for the treatment and prevention of disorders of the nervous system . It has also been used in the construction of bicyclic fused triazolium ionic liquids, designed for the chemoselective extraction of copper (II) ions and histidine-containing peptides .
Eigenschaften
IUPAC Name |
4,5,6,7-tetrahydrotriazolo[1,5-a]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)5-1-2-6-3-8-9-10(6)4-5/h3,5H,1-2,4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUFKWAAYDJFAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=NN2CC1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.